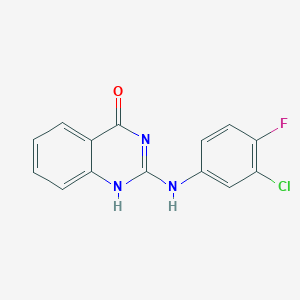
5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one, also known as BMT-1, is a chemical compound that belongs to the class of piperazine derivatives. This compound has been studied for its potential use as a therapeutic agent in various diseases.
Mécanisme D'action
The mechanism of action of 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one is not fully understood. However, it has been suggested that 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one exerts its therapeutic effects by modulating various signaling pathways in the body. In cancer, 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. In Alzheimer's disease, 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one has been shown to reduce the production of amyloid beta, which is a hallmark of the disease. In schizophrenia, 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one has been suggested to modulate the activity of dopamine receptors in the brain.
Biochemical and physiological effects:
5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one has been shown to have various biochemical and physiological effects in animal models. In cancer, 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease, 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one has been shown to reduce amyloid beta deposition and improve cognitive function. In schizophrenia, 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one has been shown to reduce the negative symptoms of the disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one in lab experiments is its potential therapeutic value in various diseases. Another advantage is that 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one is relatively easy to synthesize and purify. However, one of the limitations of using 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the study of 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one. One future direction is to further investigate the mechanism of action of 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one in various diseases. Another future direction is to study the pharmacokinetics and toxicity of 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one in animal models. Additionally, future studies could focus on optimizing the synthesis method of 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one to improve its yield and purity. Finally, clinical trials could be conducted to evaluate the safety and efficacy of 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one in humans.
Conclusion:
In conclusion, 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one is a chemical compound that has been studied for its potential therapeutic value in various diseases. The synthesis of 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one involves the reaction of 4-benzhydryl-1-piperazinecarboxylic acid with 6-methyl-1,2,4-triazin-3(2H)-one in the presence of a coupling agent such as DCC. 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one has been shown to have various biochemical and physiological effects in animal models. Future studies could focus on further investigating the mechanism of action, improving the synthesis method, and conducting clinical trials to evaluate the safety and efficacy of 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one.
Méthodes De Synthèse
The synthesis of 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one involves the reaction of 4-benzhydryl-1-piperazinecarboxylic acid with 6-methyl-1,2,4-triazin-3(2H)-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is purified by column chromatography to obtain pure 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one.
Applications De Recherche Scientifique
5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one has been studied for its potential use as a therapeutic agent in various diseases such as cancer, Alzheimer's disease, and schizophrenia. In cancer, 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis. In Alzheimer's disease, 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one has been shown to improve cognitive function and reduce amyloid beta deposition in animal models. In schizophrenia, 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one has been studied for its potential to reduce the negative symptoms of the disease.
Propriétés
Nom du produit |
5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one |
|---|---|
Formule moléculaire |
C21H23N5O |
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
5-(4-benzhydrylpiperazin-1-yl)-6-methyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C21H23N5O/c1-16-20(22-21(27)24-23-16)26-14-12-25(13-15-26)19(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19H,12-15H2,1H3,(H,22,24,27) |
Clé InChI |
GGHVUTXLMLUDMD-UHFFFAOYSA-N |
SMILES |
CC1=NNC(=O)N=C1N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CC1=NNC(=O)N=C1N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide](/img/structure/B254080.png)
![N-[2-(4-methoxyphenoxy)ethyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B254082.png)
![N-[4-(aminocarbonyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B254083.png)

![Propyl 4-hydroxy-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-quinolinecarboxylate](/img/structure/B254086.png)

![1-(cyclohexylcarbonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline](/img/structure/B254093.png)
![N-[4-({[5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B254094.png)
![N-(3-chlorophenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B254096.png)
![N-(2-ethylphenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B254097.png)


![N-(3,4-dimethoxyphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B254101.png)
